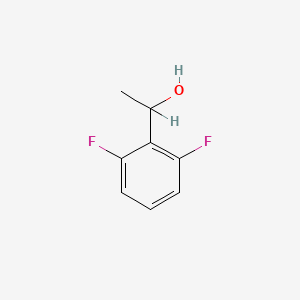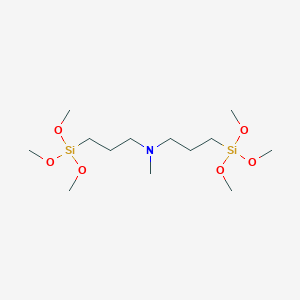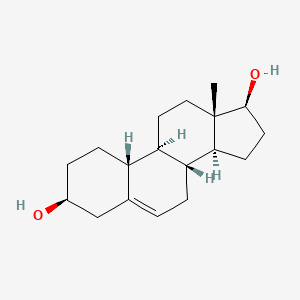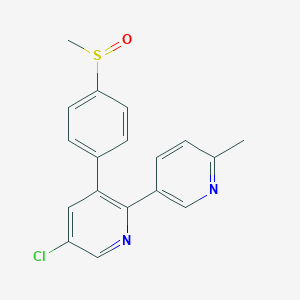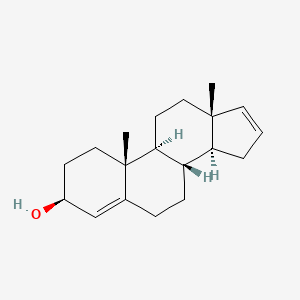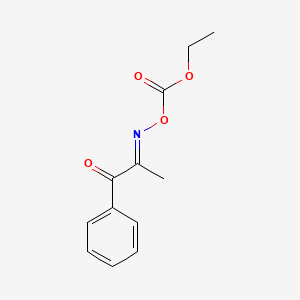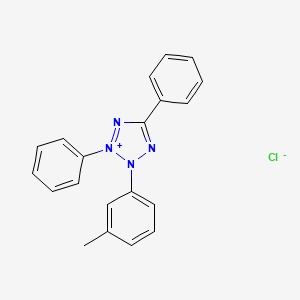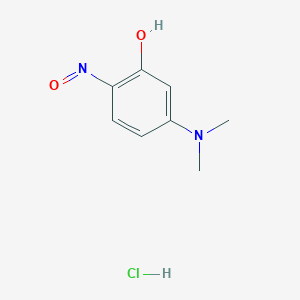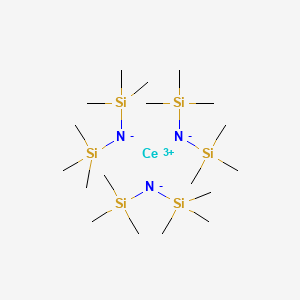
トリストリメチルシリルアミドセリウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tris[N,N-bis(trimethylsilyl)amide]cerium(III): is an organometallic compound with the molecular formula C18H54CeN3Si6 . It is a cerium-based compound where cerium is coordinated with three bis(trimethylsilyl)amide ligands. This compound is known for its unique reactivity and is used in various chemical syntheses and applications.
科学的研究の応用
Chemistry:
Synthesis of Amidocerium(IV) Oxides: Used as a reactant for the synthesis of amidocerium(IV) oxides.
Lanthanide Complexes: Employed in the synthesis of lanthanide imidodiphosphinate complexes with electroluminescent properties.
Biology and Medicine:
- While specific biological and medicinal applications are not extensively documented, the unique reactivity of Tris[N,N-bis(trimethylsilyl)amide]cerium(III) makes it a potential candidate for further research in these fields.
Industry:
作用機序
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III), also known as 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine cerium(III) salt, is primarily used as a reactant in the synthesis of various compounds . Its primary targets are the molecules it reacts with, which include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Mode of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) interacts with its targets through chemical reactions. It is used in one-electron oxidation to produce tetravalent cerium compounds and in addition-elimination reactions across the M-C bond of metal N-heterocyclic carbenes .
Biochemical Pathways
The biochemical pathways affected by Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are those involved in the synthesis of the aforementioned compounds. The downstream effects of these pathways can lead to the production of compounds with electroluminescent properties, among other things .
Result of Action
The molecular and cellular effects of Tris[N,N-bis(trimethylsilyl)amide]cerium(III)'s action are the formation of the new compounds it is used to synthesize. These can include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
準備方法
Synthetic Routes and Reaction Conditions: Tris[N,N-bis(trimethylsilyl)amide]cerium(III) can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous cerium chloride with sodium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
CeCl3+3NaN(SiMe3)2→Ce[N(SiMe3)2]3+3NaCl
The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction conditions. The use of anhydrous conditions and inert atmosphere is crucial to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions:
Addition-Elimination Reactions: It participates in addition-elimination reactions across the metal-carbon bond of metal N-heterocyclic carbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen or other strong oxidants.
Addition-Elimination: These reactions typically require the presence of nucleophiles or electrophiles under controlled temperature conditions.
Major Products:
Oxidation: Tetravalent cerium compounds.
Addition-Elimination: Various substituted metal N-heterocyclic carbene complexes.
類似化合物との比較
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Comparison:
- Reactivity: Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is unique in its ability to form tetravalent cerium compounds through oxidation, which is not as common in yttrium and samarium analogs .
- Applications: While all three compounds are used in catalysis and synthesis of lanthanide complexes, Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is particularly noted for its role in electroluminescent materials .
特性
CAS番号 |
41836-21-9 |
|---|---|
分子式 |
C18H54CeN3Si6 |
分子量 |
621.3 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;cerium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChIキー |
DPCZDYUESIKMSU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






